molecular formula C23H23ClN2O3S B11337166 1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide

Cat. No.: B11337166
M. Wt: 443.0 g/mol
InChI Key: VXIMWRQZWCJOPW-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a chlorophenyl group, a methanesulfonyl group, a naphthyl group, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using chlorobenzene derivatives.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be added through a sulfonation reaction using methanesulfonyl chloride.

    Incorporation of the Naphthyl Group: The naphthyl group can be introduced through a coupling reaction with naphthalene derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23ClN2O3S

Molecular Weight

443.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-naphthalen-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C23H23ClN2O3S/c24-22-8-4-3-7-20(22)16-30(28,29)26-13-11-18(12-14-26)23(27)25-21-10-9-17-5-1-2-6-19(17)15-21/h1-10,15,18H,11-14,16H2,(H,25,27)

InChI Key

VXIMWRQZWCJOPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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